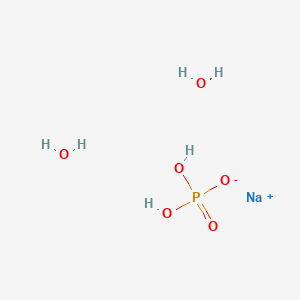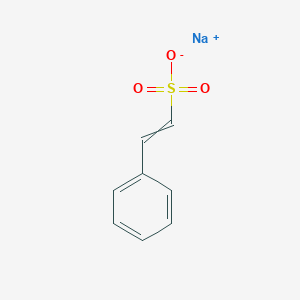
Ethanol, germanium(4+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, germanium(4+) salt, also known as tetraethoxygermane, is a chemical compound with the formula C8H20GeO4. This compound is a derivative of germanium, a metalloid element that shares properties with both metals and non-metals. Germanium compounds have garnered interest due to their unique chemical and physical properties, which make them useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethanol, germanium(4+) salt typically involves the reaction of germanium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride. The general reaction is as follows:
GeCl4+4C2H5OH→Ge(OC2H5)4+4HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure the purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of high-purity reagents and stringent control of reaction conditions are essential to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, germanium(4+) salt undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form germanium dioxide and ethanol.
Oxidation: Can be oxidized to form germanium dioxide.
Substitution: Reacts with halogens to form germanium halides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or nitric acid.
Substitution: Involves halogenating agents like chlorine or bromine under controlled conditions
Major Products Formed
Hydrolysis: Germanium dioxide (GeO2) and ethanol.
Oxidation: Germanium dioxide (GeO2).
Substitution: Germanium halides (e.g., GeCl4, GeBr4)
Aplicaciones Científicas De Investigación
Ethanol, germanium(4+) salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and materials.
Mecanismo De Acción
The mechanism of action of ethanol, germanium(4+) salt involves its interaction with biological molecules and cellular pathways. In biological systems, germanium compounds can modulate immune responses by enhancing the activity of natural killer cells and increasing the production of cytokines and immunoglobulins . Additionally, germanium compounds can exhibit antioxidant properties, protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Germanium dioxide (GeO2): A common germanium compound used in optics and electronics.
Germanium tetrachloride (GeCl4): Used in the production of high-purity germanium and as a reagent in organic synthesis.
Tetraethoxysilane (Si(OC2H5)4): A silicon analogue with similar chemical properties but different applications
Uniqueness
Ethanol, germanium(4+) salt is unique due to its combination of organic and inorganic characteristics, making it versatile for various applications. Its ability to form stable complexes and undergo diverse chemical reactions sets it apart from other germanium compounds .
Propiedades
IUPAC Name |
ethanolate;germanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Ge/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOPPBXAFHGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890739 |
Source


|
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-55-0 |
Source


|
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, germanium(4+) salt (4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














